N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
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Overview
Description
N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound that features both indole and pyridazine moieties. The indole ring is a common structure in many natural products and pharmaceuticals, known for its biological activity. The pyridazine ring, on the other hand, is less common but has been explored for its potential in medicinal chemistry. This compound’s unique structure suggests it may have interesting biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multiple steps, starting with the preparation of the indole and pyridazine intermediates.
Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pyridazine Synthesis: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the pyridazine formation, as well as the development of more efficient coupling reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
Substitution: Both the indole and pyridazine rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: Hydrogen gas, Pd/C, room temperature to elevated temperatures.
Substitution: NBS, chloroform, room temperature.
Major Products
Oxidation: Oxindoles.
Reduction: Reduced pyridazine derivatives.
Substitution: Halogenated indole and pyridazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and pyridazine derivatives.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets in novel ways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is not well understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors, while the pyridazine ring may interact with different enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Pyridazine derivatives: Various pyridazine derivatives are known for their biological activity.
Uniqueness
N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is unique due to the combination of the indole and pyridazine moieties in a single molecule. This dual functionality may result in unique biological activities and chemical reactivity not seen in simpler indole or pyridazine derivatives.
Properties
Molecular Formula |
C23H21ClN4O3 |
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Molecular Weight |
436.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C23H21ClN4O3/c1-31-21-5-3-2-4-17(21)20-8-9-23(30)28(27-20)14-22(29)25-11-10-15-13-26-19-7-6-16(24)12-18(15)19/h2-9,12-13,26H,10-11,14H2,1H3,(H,25,29) |
InChI Key |
GNRJFTODVGVDPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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